molecular formula C10H15NO2 B13044297 (1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL

Cat. No.: B13044297
M. Wt: 181.23 g/mol
InChI Key: AJKHUSYYXZDIRC-GMSGAONNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is a chiral amino alcohol characterized by a propan-2-ol backbone with a 2-methoxyphenyl substituent at the 1-position and an amino group at the 2-position. Its stereochemistry (1S,2R) is critical for molecular interactions, particularly in biological systems where enantioselectivity often dictates activity. The 2-methoxy group on the phenyl ring contributes to electronic and steric properties, influencing solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10-/m1/s1

InChI Key

AJKHUSYYXZDIRC-GMSGAONNSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1OC)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC)N)O

Origin of Product

United States

Preparation Methods

Cyanohydrin Route Using Trimethylsilyl Cyanide and 2-Methoxyacetophenone Derivatives

One classical synthetic approach involves the nucleophilic addition of trimethylsilyl cyanide to 2-methoxyacetophenone, followed by reduction and amination steps.

  • Procedure :

    • 2-Methoxyacetophenone is reacted with trimethylsilyl cyanide in the presence of zinc iodide as a catalyst under nitrogen atmosphere at room temperature.
    • The reaction mixture is stirred overnight to form the cyanohydrin intermediate.
    • Subsequent hydrolysis and reduction steps convert the cyanohydrin to the corresponding amino alcohol.
    • Workup involves extraction with methylene chloride and purification.
  • Yield & Conditions :

    • Yields reported for similar compounds (e.g., 1-amino-2-(4-methoxyphenyl)propan-2-ol) are around 24% under these conditions, indicating room for optimization.
  • Notes :

    • This method allows for the introduction of the amino group at the α-position relative to the hydroxyl group.
    • Zinc iodide acts as a Lewis acid to activate the ketone toward nucleophilic attack.

Biocatalytic Multi-Enzyme Cascade from l-Phenylalanine

A highly enantioselective and environmentally friendly approach uses enzymatic cascades to convert l-phenylalanine to chiral amino alcohols structurally related to (1S,2R)-1-amino-1-(2-methoxyphenyl)propan-2-ol.

  • Stepwise Biotransformation :

    Step Enzyme(s) Used Reaction Description Outcome/Notes
    1 Tyrosine ammonia lyase (TAL) Deamination of l-phenylalanine to cinnamic acid >99% conversion, high chemoselectivity
    2 Alcohol dehydrogenase (ADH) Reduction of cinnamic acid derivatives to hydroxyketones Formation of (R)-1-phenylethane-1,2-diol
    3 ω-Transaminase (ωTA) + Amine dehydrogenase Transamination of hydroxyketone to amino alcohol Production of enantiopure amino alcohols
  • One-Pot or Sequential Cascades :

    • The process can be conducted in a two-pot four-step sequence or a one-pot two-step cascade.
    • The enzymatic system achieves high enantiomeric excess (>99%) and good isolated yields (up to 92%).
  • Advantages :

    • High stereoselectivity and mild reaction conditions.
    • Avoids hazardous reagents and harsh chemical conditions.
    • Suitable for scale-up and sustainable synthesis.

One-Pot Chemical Synthesis Methods

Patent literature describes one-pot methods for producing optically active 2-amino-1-phenylethanol derivatives structurally related to the target compound.

  • Method Highlights :

    • Use of chiral catalysts or resolving agents to induce stereoselectivity.
    • Integration of reduction and amination steps in a single reaction vessel to improve efficiency.
    • Control of reaction parameters (temperature, pH, catalyst loading) to maximize enantiomeric purity and yield.
  • Industrial Relevance :

    • These methods are designed for cost-effective production of chiral amino alcohols for pharmaceutical intermediates.
    • Emphasis on scalability and reproducibility.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Enzymes Yield (%) Enantiomeric Excess (ee) Scale Advantages Limitations
Cyanohydrin route with TMSCN and ZnI2 Trimethylsilyl cyanide, ZnI2, 2-methoxyacetophenone ~24 (reported for similar compounds) Not specified Laboratory scale Straightforward chemical synthesis Moderate yield, moderate stereocontrol
Multi-enzyme cascade from l-phenylalanine TAL, ADH, ωTA, AmDH Up to 92 >99% 100 mg to 500 mg scale High stereoselectivity, green chemistry Requires enzyme production and optimization
One-pot chemical synthesis (patent method) Chiral catalysts, reducing agents Variable High (patent claims) Industrial scale Efficient, scalable Requires chiral catalysts, complex optimization

Research Findings and Notes

  • The enzymatic cascades reported in recent literature demonstrate superior enantioselectivity and environmental compatibility compared to traditional chemical methods.

  • Zinc iodide catalysis in cyanohydrin formation is effective but may require further optimization to improve yield and stereochemical purity.

  • Patent methods emphasize integrated processes to reduce steps and improve cost-effectiveness, important for industrial applications.

  • The stereochemistry (1S,2R) is critical; thus, methods that provide high enantiomeric excess are preferred for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .

Scientific Research Applications

(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential therapeutic effects and use in drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties
(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL 2-methoxyphenyl (1S,2R) C10H15NO2 181.23 Methoxy enhances electron density; moderate steric bulk
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-bromophenyl (1S,2R) C9H12BrNO 230.10 Bromine increases steric hindrance and lipophilicity
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio)phenyl (1S,2R) C10H12F3NOS 257.27 Strong electron-withdrawing group; higher molecular weight
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-tert-butylphenyl (1S,2R) C13H21NO 207.32 Bulky tert-butyl group reduces solubility
(1S,2R)-1-Amino-1-(2-furyl)propan-2-OL 2-furyl (1S,2R) C7H11NO2 141.17 Heterocyclic furyl alters electronic properties; predicted boiling point: 237.8°C
(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride Phenyl (1S,2S) C9H14ClNO 187.67 Diastereomer with distinct spatial arrangement

Key Observations:

  • Electron-Donating vs. In contrast, the trifluoromethylthio group in ’s compound withdraws electrons, increasing acidity and reactivity .
  • Steric Effects : Bulky substituents like tert-butyl () or bromine () may hinder receptor access but improve metabolic stability.
  • Stereochemistry: The (1S,2R) configuration is distinct from the (1S,2S) diastereomer in , which could lead to divergent biological activities, as seen in adrenoceptor ligands .

Biological Activity

(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is a chiral amino alcohol compound with significant potential in pharmaceutical applications. Its unique structural features, including an amino group and a methoxy-substituted phenyl ring, contribute to its biological activity. This article reviews the compound's biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the molecular formula C10H15NO2 and a molecular weight of approximately 183.24 g/mol. The presence of the amino group allows for hydrogen bonding, while the methoxy group enhances hydrophobic interactions, both critical for its biological activity.

The biological activity of (1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL is primarily attributed to its interactions with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This is facilitated by the formation of hydrogen bonds between the amino group and active site residues.
  • Receptor Modulation : It interacts with receptors involved in neurotransmission and inflammation, potentially modulating signaling pathways that affect physiological responses.

Biological Activities

Research has highlighted several biological activities associated with (1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines in human monocytes.
  • Neuroprotective Properties : Preliminary research suggests potential neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases.

Study 1: Enzyme Interaction

A study investigated the interaction of (1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL with cyclooxygenase (COX) enzymes. Results showed that the compound significantly inhibited COX-2 activity, suggesting its potential as an anti-inflammatory agent. The inhibition was quantified using IC50 values, demonstrating effective binding affinity.

CompoundIC50 (µM)Target Enzyme
(1S,2R)-1-Amino-1-(2-methoxyphenyl)propan-2-OL15.3COX-2
Aspirin20.5COX-1

Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of the compound against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results indicated a dose-dependent increase in cell viability and a reduction in markers of oxidative damage.

Concentration (µM)Cell Viability (%)Oxidative Damage Marker Reduction (%)
108530
509250
1009570

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